Cas no 2137714-52-2 (N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide)
![N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide structure](https://ja.kuujia.com/scimg/cas/2137714-52-2x500.png)
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide
- 2137714-52-2
- EN300-766981
-
- インチ: 1S/C11H19F2N3O/c1-9(2,3)15-8(17)16-6-10(4-14-5-10)11(12,13)7-16/h14H,4-7H2,1-3H3,(H,15,17)
- InChIKey: XNAXXBOMGWPABB-UHFFFAOYSA-N
- ほほえんだ: FC1(CN(C(NC(C)(C)C)=O)CC21CNC2)F
計算された属性
- せいみつぶんしりょう: 247.14961856g/mol
- どういたいしつりょう: 247.14961856g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 334
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-766981-10.0g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 10.0g |
$13792.0 | 2024-05-22 | |
Enamine | EN300-766981-1.0g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 1.0g |
$3207.0 | 2024-05-22 | |
Enamine | EN300-766981-0.1g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 0.1g |
$2822.0 | 2024-05-22 | |
Enamine | EN300-766981-5.0g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 5.0g |
$9301.0 | 2024-05-22 | |
Enamine | EN300-766981-0.05g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 0.05g |
$2693.0 | 2024-05-22 | |
Enamine | EN300-766981-0.25g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 0.25g |
$2950.0 | 2024-05-22 | |
Enamine | EN300-766981-0.5g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 0.5g |
$3078.0 | 2024-05-22 | |
Enamine | EN300-766981-2.5g |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide |
2137714-52-2 | 95% | 2.5g |
$6287.0 | 2024-05-22 |
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamideに関する追加情報
Comprehensive Overview of N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide (CAS No. 2137714-52-2)
The compound N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide (CAS No. 2137714-52-2) is a highly specialized spirocyclic structure that has garnered significant attention in the field of medicinal chemistry and drug discovery. Its unique diazaspiro[3.4]octane core, combined with difluoro and tert-butyl carboxamide functionalities, makes it a valuable scaffold for designing novel therapeutics. Researchers are particularly interested in its potential applications in targeting central nervous system (CNS) disorders, enzyme inhibition, and receptor modulation due to its balanced lipophilicity and steric properties.
In recent years, the demand for spirocyclic compounds like N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide has surged, driven by their ability to mimic bioactive conformations and enhance drug-like properties. The incorporation of fluorine atoms in the structure is a strategic choice, as fluorination often improves metabolic stability, membrane permeability, and binding affinity—key factors in modern pharmaceutical optimization. This aligns with the growing trend of fluorine-containing drugs, which account for over 20% of FDA-approved pharmaceuticals in the past decade.
One of the most frequently searched questions in the context of CAS No. 2137714-52-2 revolves around its synthetic routes and scalability. The compound is typically synthesized via multi-step organic transformations, including ring-closing reactions and amide coupling techniques. Advanced methods such as flow chemistry and catalyzed asymmetric synthesis are being explored to improve yield and enantioselectivity, addressing industry needs for cost-effective production. Additionally, its X-ray crystallography data and NMR spectra are often requested for structural validation, highlighting the importance of analytical characterization in high-throughput screening.
The pharmacokinetic profile of N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide is another hot topic, especially among researchers investigating blood-brain barrier (BBB) penetration. Its logP and polar surface area (PSA) values suggest favorable CNS bioavailability, making it a candidate for neurodegenerative disease research. This ties into broader discussions about small-molecule therapeutics for conditions like Alzheimer's and Parkinson's, where spirocyclic scaffolds are increasingly prominent.
From a commercial perspective, suppliers of CAS No. 2137714-52-2 emphasize its role as a building block for fragment-based drug design. The compound's modularity allows for derivatization at multiple sites, enabling the rapid exploration of structure-activity relationships (SAR). This flexibility is critical in hit-to-lead optimization, a process heavily scrutinized in AI-driven drug discovery platforms. Notably, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) models are being employed to predict its interactions with biological targets, reducing experimental bottlenecks.
Environmental and regulatory considerations also play a role in the discourse around N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide. While it is not classified as a hazardous material, its green chemistry metrics—such as atom economy and waste reduction—are evaluated to align with sustainable pharmaceutical manufacturing standards. This reflects the industry's shift toward EHS (Environmental, Health, and Safety) compliance, a priority for investors and stakeholders.
In summary, N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide (CAS No. 2137714-52-2) exemplifies the intersection of innovative chemistry and therapeutic potential. Its multifaceted applications, from CNS drug development to computational chemistry, position it as a compound of enduring relevance. As research continues to uncover its full capabilities, this spirocyclic diamide is poised to remain a focal point in both academic and industrial settings.
2137714-52-2 (N-tert-butyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxamide) 関連製品
- 2680806-14-6(benzyl N-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-N-(prop-2-yn-1-yl)carbamate)
- 1514780-09-6(6,7-dimethyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)
- 2381892-64-2(rac-(1R,2R)-2-{(prop-2-en-1-yloxy)carbonylamino}cyclopropane-1-carboxylic acid)
- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)
- 1707602-60-5(1-(Piperidin-4-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 2757927-62-9(4-[4-(2,2,2-Trifluoroacetyl)piperazin-1-yl]butanoic acid)
- 2387563-74-6((4R)-8-azaspiro[4.5]decan-4-ol;hydrochloride)
- 2877649-90-4(2-methyl-3-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrazine)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)




